Welcome to the BenchChem Online Store!
molecular formula C10H12O B146817 3-Ethylacetophenone CAS No. 22699-70-3

3-Ethylacetophenone

Cat. No. B146817
M. Wt: 148.2 g/mol
InChI Key: ZRYRILAFFDKOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07094896B2

Procedure details

To a stirred solution of 3-ethylacetophenone (Maybridge Chemical Company Ltd.; 1.103 g, 7.44 mmol) in dry 1,4-dioxane (15 mL) was added bromine (383 μL, 7.44 mmol). The solution was stirred at room temperature for 30 min. and then the solvent was removed on a rotary evaporator. The residue was chromatographed on a Foxy 200 machine (Isco, Inc., P.O. Box 82531, Lincoln, Nebr. 68501, USA.; eluent, 5% CH2Cl2/Hexane, 0–2 min. then 20–30% CH2Cl2/Hexane, 2–20 min.) to give 2-bromo-1-(3-ethylphenyl)ethanone (1.15 g, 68%) as a clear oil.
Quantity
1.103 g
Type
reactant
Reaction Step One
Quantity
383 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]1[CH:8]=[C:7]([C:9]([CH3:11])=[O:10])[CH:6]=[CH:5][CH:4]=1.[Br:12]Br>O1CCOCC1>[Br:12][CH2:11][C:9]([C:7]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:2][CH3:1])[CH:8]=1)=[O:10]

Inputs

Step One
Name
Quantity
1.103 g
Type
reactant
Smiles
CCC1=CC=CC(=C1)C(=O)C
Name
Quantity
383 μL
Type
reactant
Smiles
BrBr
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a Foxy 200 machine (Isco, Inc

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC(=O)C1=CC(=CC=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.